molecular formula C11H9BrN2O3S B1381137 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid CAS No. 1820684-04-5

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid

Cat. No. B1381137
M. Wt: 329.17 g/mol
InChI Key: RXHGWZNASQPBLM-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which is then reacted with dithiooxamide .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are known for their reactivity. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, a class to which 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid belongs, have been explored for their potential as antioxidant and anti-inflammatory agents. A study elaborated on synthesizing these derivatives and evaluating their activities against oxidative stress and inflammation. The research highlighted that specific benzofused thiazole derivatives demonstrated promising anti-inflammatory activity compared to standard references, as well as significant antioxidant activity against various reactive species. These findings support the exploration of benzofused thiazole derivatives, such as 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid, as potential antioxidant and anti-inflammatory agents (Raut et al., 2020).

Pharmacological Significance

Benzothiazole and its derivatives are noted for their significant pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The structural variations in benzothiazole derivatives, such as the substitution on the C-2 carbon atom and C-6, contribute to their diverse biological activities, positioning them as crucial compounds in medicinal chemistry. This highlights the potential of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid in various therapeutic applications (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Potential

The exploration of benzothiazole moieties and their derivatives in pharmaceutical chemistry has revealed their effectiveness as antimicrobial and antiviral agents. Benzothiazole compounds have demonstrated activity against a wide range of microorganisms and viruses, suggesting their potential as candidates in the development of new antimicrobial or antiviral agents. This positions compounds like 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid as promising substances for further pharmaceutical studies and clinical development to combat microbial and viral infections (Elamin, Abd Elaziz, & Abdallah, 2020).

Safety And Hazards

While thiazole derivatives have been used in various drugs, their safety and hazards need to be evaluated on a case-by-case basis. It’s important to note that while some thiazole derivatives have therapeutic potential, others may have toxic effects .

Future Directions

Thiazole derivatives continue to attract interest due to their wide range of biological activities. They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of new synthetic approaches and patterns of reactivity is a promising area of future research .

properties

IUPAC Name

4-bromo-2-(3-hydroxyazetidin-1-yl)-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c12-7-1-5(10(16)17)2-8-9(7)13-11(18-8)14-3-6(15)4-14/h1-2,6,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGWZNASQPBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162339
Record name 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid

CAS RN

1820684-04-5
Record name 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
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4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
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4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
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4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 6
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid

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